1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family This compound is characterized by the presence of an isopropyl group, a trifluoromethyl group, and a carboxylic acid group attached to a pyrrole ring
Preparation Methods
The synthesis of 1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a pyrrole derivative with isopropyl and trifluoromethyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance reaction rates and selectivity.
Chemical Reactions Analysis
1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the trifluoromethyl group or the isopropyl group is replaced by other functional groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Isopropyl-4-(trifluoromethyl)benzene: This compound has a similar trifluoromethyl group but is attached to a benzene ring instead of a pyrrole ring.
1-Isopropyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid: This compound has a similar structure but with an imidazole ring instead of a pyrrole ring.
The uniqueness of this compound lies in its specific combination of functional groups and its pyrrole ring structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-propan-2-yl-4-(trifluoromethyl)pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-5(2)13-3-6(8(14)15)7(4-13)9(10,11)12/h3-5H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCMJDWNRUCRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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